InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4 (5)6 (9)10/h1-3H,7H2, (H,9,10)
. This structure is also available as a 2D Mol file or as a computed 3D SD file .
The synthesis of 3-aminoisonicotinic acid can be approached through several methods, with one notable route being the Chichibabin synthesis. This method typically involves the reaction of pyridine derivatives with sodium amide in liquid ammonia, followed by hydrolysis to yield amino acids.
These methods often require careful control of temperature and reaction time to optimize yield and purity, typically employing solvents like ethanol or acetonitrile during the reactions .
The molecular structure of 3-aminoisonicotinic acid features a pyridine ring substituted with an amino group and a carboxylic acid group. The compound exists predominantly in a zwitterionic form in solid state, characterized by an internal charge separation where the amino group carries a positive charge while the carboxylic group carries a negative charge.
3-Aminoisonicotinic acid participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science .
The mechanism of action for 3-aminoisonicotinic acid primarily relates to its role as a pharmacophore in drug development. It has been studied for its potential as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels.
3-Aminoisonicotinic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and its suitability for various applications .
3-Aminoisonicotinic acid has diverse applications across several fields:
The ongoing research into this compound continues to reveal new potential applications, particularly in drug design and development .
3-Aminoisonicotinic acid (molecular formula: C₆H₆N₂O₂, CAS No: 7579-20-6) represents a structurally unique pyridine derivative featuring both an amino substituent at the 3-position and a carboxylic acid group at the 4-position. This bifunctional nature enables diverse reactivity patterns and supramolecular interactions, positioning it as a privileged scaffold in medicinal chemistry. The compound’s zwitterionic character in crystalline states further enhances its biomimetic properties, facilitating distinctive molecular recognition phenomena in biological systems [1] [6].
Early synthetic routes to 3-aminoisonicotinic acid relied on harsh conditions with limited regiocontrol. Contemporary methods have significantly improved efficiency and yield through optimized metal-mediated and solvent-controlled approaches:
Table 1: Synthetic Methods for 3-Aminoisonicotinic Acid
Method | Reagents/Conditions | Yield | Advantages | |
---|---|---|---|---|
Iron-Mediated Synthesis | FeSO₄·7H₂O, aqueous solution, 60°C, 6 hours | Moderate | Ambient pressure, minimal byproducts | |
Cadmium-Assisted Route | Cadmium acetate dihydrate, H₂O/EtOH, 120°C, 48 hours | High | Crystalline product suitable for X-ray analysis | |
Acid-Catalyzed Hydrolysis | Nitric acid, reflux | Variable | Applicable to substituted pyridines | [1] |
The cadmium acetate-mediated approach exemplifies modern advances, producing high-purity crystals through controlled cooling (5°C/hour). This method’s reproducibility enabled definitive structural characterization, confirming the compound’s zwitterionic organization in the solid state [1].
Early medicinal applications leveraged 3-aminoisonicotinic acid as:
Crystallographic studies revealed key structure-activity insights:
The zwitterionic character of 3-aminoisonicotinic acid provides unique intermolecular interaction capabilities:
These properties make it exceptionally versatile in constructing kinase inhibitors, where the scaffold simultaneously anchors to the hinge region (via H-bonding) and allosteric pockets (via π-stacking) [5].
Table 2: Heterocyclic Hybrids Derived from 3-Aminoisonicotinic Acid
Therapeutic Class | Hybrid Structure | Biological Target | Key Advantage | |
---|---|---|---|---|
Kinase Inhibitors | Aryl-heteroaryl ureas | IGF-1R, EGFR | Enhanced ATP-competitive inhibition | |
Prodrug Systems | Acylal diesters | Esterase-mediated activation | Improved membrane permeation | |
Antiviral Agents | Metal-organic frameworks (MOFs) | Viral entry/fusion | Multivalent presentation of pharmacophores | [1] [3] [5] |
Structure-based drug design leverages the scaffold’s predictable binding orientation:
Case study: Virtual screening identified 2-(4-formylphenyl)isonicotinic acid derivatives as covalent kinase inhibitors, leveraging aldehyde-electrophile interactions with catalytic lysine residues [6].
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3